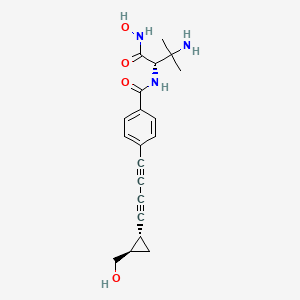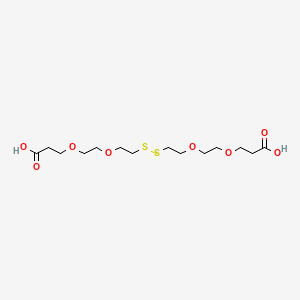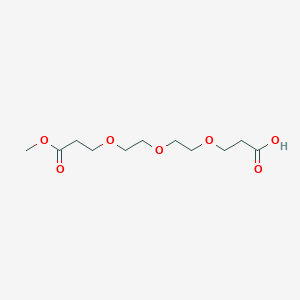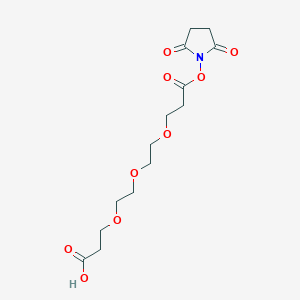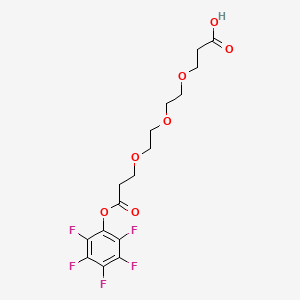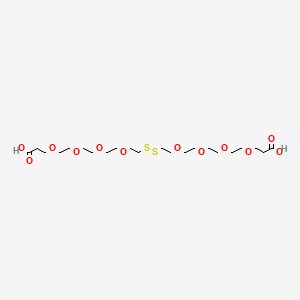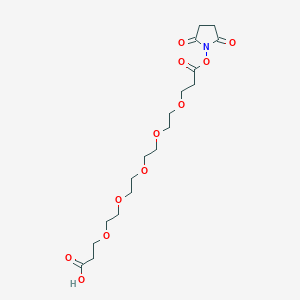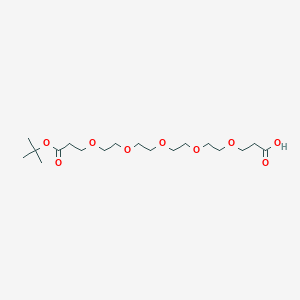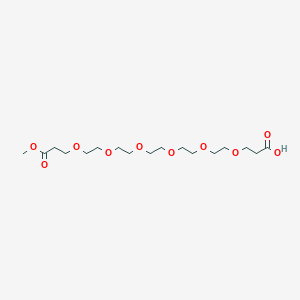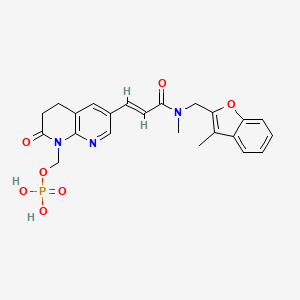
Afabicin
Overview
Description
Mechanism of Action
Target of Action
Afabicin, also known as Debio 1450, is a first-in-class antibiotic that specifically targets the FabI enzyme in staphylococci . The FabI enzyme, an enoyl-acyl carrier protein (ACP) reductase, plays a crucial role in the fatty acid synthesis pathway of staphylococci .
Mode of Action
This compound operates by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It achieves this by targeting the FabI enzyme, which catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This unique mechanism of action allows this compound to specifically target staphylococci while preserving the intestinal microbiota .
Biochemical Pathways
The active moiety of this compound inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria . This pathway is distinct from the fatty acid synthesis pathway in eukaryotic cells, making it an attractive target for antibacterial drug development . By inhibiting the FabI enzyme, this compound disrupts the production of essential fatty acids needed for a functional bacterial cell membrane .
Pharmacokinetics
This means it is converted to the active dephosphono moiety in vivo after oral or intravenous administration
Result of Action
The inhibition of the FabI enzyme by this compound leads to a disruption in the fatty acid synthesis pathway of staphylococci . This disruption prevents the production of essential fatty acids needed for a functional bacterial cell membrane . As a result, this compound exhibits potent and selective activity against staphylococci .
Action Environment
The efficacy of this compound can be influenced by the ability of some organisms to bypass FAS-II inhibition using fatty acids from the host . This makes FabI a narrow-spectrum antibacterial target
Biochemical Analysis
Biochemical Properties
Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting the enzyme FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP . This interaction between this compound and FabI disrupts the essential fatty acid synthesis process in Staphylococcus spp .
Cellular Effects
This compound has shown potent and selective activity against Staphylococcus spp, including antibiotic-resistant strains . By inhibiting the FabI enzyme, this compound disrupts the production of essential fatty acids needed for a functional cell membrane . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The active moiety of this compound inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is responsible for producing the essential fatty acids needed for a functional cell membrane . By inhibiting FabI, this compound disrupts the fatty acid synthesis, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
This compound rapidly accumulates in cells to reach a plateau at an apparent cellular-to-extracellular concentration ratio of 29 in approximately 1 hour . Efflux proceeds also at a fast rate but is only partial after 6 hours (residual cellular-to-extracellular concentration ratio: 10) .
Dosage Effects in Animal Models
In animal models, this compound treatment did not significantly alter gut microbiota diversity or richness . Only limited changes to taxonomic abundances were observed in this compound-treated animals . In contrast, other antibiotics such as clindamycin, linezolid, and moxifloxacin each caused extensive dysbiosis in the murine model .
Metabolic Pathways
This compound is involved in the fatty acid synthesis (FASII) pathway in staphylococci bacteria . It targets the enzyme FabI, which catalyzes the final step in fatty acid chain elongation . This interaction disrupts the production of essential fatty acids, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is available for both oral and intravenous administration . The prodrug this compound is converted to the active form, this compound desphosphono, in vivo after oral or intravenous administration . This allows for the transport and distribution of this compound within cells and tissues .
Subcellular Localization
The active moiety of this compound, this compound desphosphono, inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . This enzyme is located in the cytoplasm of the bacterial cell . Therefore, the subcellular localization of this compound is likely to be in the cytoplasm where it can interact with its target, the FabI enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Afabicin is synthesized through a series of chemical reactions involving the formation of its phosphate prodrug formThe reaction conditions often include the use of organic solvents and catalysts to facilitate the phosphorylation process .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and by-products formed during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Afabicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
Afabicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and the development of new antibiotics.
Biology: Employed in research to understand the interactions between antibiotics and bacterial enzymes.
Medicine: Investigated for its potential to treat various staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections.
Industry: Utilized in the development of new antimicrobial agents and formulations
Comparison with Similar Compounds
Afabicin is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Mupirocin: Another antibiotic that targets bacterial fatty acid synthesis but through a different mechanism.
Vancomycin: A glycopeptide antibiotic used to treat MRSA infections, but with a different mode of action.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
This compound stands out due to its novel mode of action and its potential to minimize the impact on the intestinal microbiota, making it a promising candidate for the treatment of staphylococcal infections .
Properties
IUPAC Name |
[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMDQMXVPJNTH-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518800-35-5 | |
| Record name | Afabicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afabicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AFABICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Afabicin a promising new antibiotic candidate?
A1: this compound is a prodrug of this compound desphosphono, a first-in-class antibiotic that specifically targets bacterial fatty acid synthesis. [] This pathway, known as the FAS-II system, is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in humans, making it a promising target for antimicrobial therapy. [] this compound desphosphono acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the FAS-II system. [, ] This targeted mechanism of action, coupled with potent activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a potential solution for infections caused by these challenging pathogens. [, ]
Q2: How effective is this compound in treating infections, particularly those involving bone tissue?
A2: this compound has demonstrated promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci. [] In a Phase 2 clinical trial, both low-dose and high-dose this compound regimens showed comparable clinical response rates to the standard vancomycin/linezolid treatment. [] Furthermore, this compound desphosphono exhibits good penetration into bone tissues, achieving concentrations in cortical bone, cancellous bone, and bone marrow that surpass the minimum inhibitory concentration (MIC90) required to inhibit the growth of 90% of S. aureus isolates. [] This effective bone penetration, coupled with its in vitro activity against intraosteoblastic S. aureus, suggests its potential for treating bone and joint infections. [, ]
Q3: Does this compound's targeted action translate to a better safety profile, particularly regarding the gut microbiome?
A3: One of the significant advantages of this compound's targeted action on bacterial fatty acid synthesis is its potential for microbiome preservation. Studies in mice and healthy human volunteers have shown that oral this compound treatment, unlike broad-spectrum antibiotics like clindamycin, linezolid, and moxifloxacin, does not significantly alter the gut microbiota composition or diversity. [] This microbiome-sparing property is a crucial factor to consider, as antibiotic-induced dysbiosis can lead to various health complications.
Q4: What is the current status of this compound's development, and are there future research directions?
A4: this compound is currently in clinical development, with ongoing studies investigating its efficacy and safety in various staphylococcal infections, including bone and joint infections. [] Future research directions could explore its potential against other Gram-positive pathogens, develop novel formulations for improved delivery, and investigate the emergence of potential resistance mechanisms. Understanding the cellular pharmacokinetics and intracellular activity of this compound desphosphono against different S. aureus resistance phenotypes is another crucial research area. [] Additionally, studying the mass balance, pharmacokinetics, and metabolism of this compound in humans after intravenous and oral administration will contribute to optimizing its clinical use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)


